3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride
Description
3-(Ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a benzamide derivative featuring a sulfonyl group, a methoxy-substituted benzothiazole moiety, and a morpholinoethyl side chain. Its structural complexity contributes to unique physicochemical and pharmacological properties. The compound’s synthesis likely involves coupling 3-(ethylsulfonyl)benzoic acid with 2-amino-5-methoxybenzo[d]thiazole and subsequent N-alkylation with a morpholinoethyl group, followed by hydrochloride salt formation to enhance solubility . Key properties include:
Properties
IUPAC Name |
3-ethylsulfonyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S2.ClH/c1-3-33(28,29)19-6-4-5-17(15-19)22(27)26(10-9-25-11-13-31-14-12-25)23-24-20-16-18(30-2)7-8-21(20)32-23;/h4-8,15-16H,3,9-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKWSOSQELCADE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=CC(=C4)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride typically involves multi-step organic reactions.
Formation of the Benzothiazole Ring: : Starting with an appropriate aniline derivative, the benzothiazole ring is formed through cyclization reactions with sulfur and other reagents.
Attachment of the Ethylsulfonyl Group: : This step involves the reaction of the benzothiazole derivative with ethylsulfonyl chloride in the presence of a base.
Formation of the Benzamide Moiety: : The benzamide structure is introduced through an acylation reaction with a corresponding acid chloride or anhydride.
Attachment of the Morpholinoethyl Group: : Finally, the morpholinoethyl group is introduced via a nucleophilic substitution reaction using a morpholine derivative.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale with optimized conditions to enhance yield and purity. Advanced techniques like flow chemistry and process intensification are often employed to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the sulfur atom in the ethylsulfonyl group, leading to sulfoxides and sulfones.
Reduction: : Reduction of the nitro groups, if any, can lead to the formation of corresponding amines.
Substitution: : The aromatic rings may undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a palladium catalyst can be used.
Substitution: : Reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are typical.
Major Products Formed
Oxidation: : Sulfoxides, sulfones
Reduction: : Amines
Substitution: : Nitro derivatives, halogenated derivatives, sulfonated derivatives
Scientific Research Applications
Chemistry
The unique structure of 3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride makes it a valuable intermediate in organic synthesis, particularly in the development of novel heterocyclic compounds.
Biology
In biology, this compound can act as a probe to study the function and interaction of various biomolecules, given its ability to interact with specific proteins or nucleic acids.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a pharmaceutical agent due to its interaction with biological targets, which may lead to the development of new drugs.
Industry
Industrially, it might be used in the synthesis of more complex molecules for applications in materials science, such as the development of new polymers or dyes.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action of 3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride likely involves interaction with specific proteins or enzymes, inhibiting or modifying their activity. This compound may interfere with signaling pathways or enzyme functions due to its structural similarity to natural substrates or inhibitors.
Comparison with Similar Compounds
Table 1: Key Structural Features of Benzamide Derivatives
Key Observations :
- The morpholinoethyl chain may confer better solubility and pharmacokinetics than ethylpiperazine (4i) or pyridinyl-thiazole (7a) .
Physicochemical Properties
Table 2: Physical and Spectral Data Comparison
Notes:
Table 3: Pharmacological Profiles
Key Findings :
Biological Activity
3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a complex organic compound with potential applications in medicinal chemistry. Its structure incorporates several functional groups, including an ethylsulfonyl group, a methoxybenzo[d]thiazole moiety, and a morpholinoethyl substituent, suggesting diverse biological activities.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₂₃N₃O₄S
- Molecular Weight : Approximately 526.06 g/mol
- Key Functional Groups :
- Ethylsulfonyl group
- Methoxybenzo[d]thiazole moiety
- Morpholinoethyl substituent
The presence of these functional groups suggests potential interactions with various biological targets, which may include enzymes or receptors relevant to therapeutic applications.
The proposed mechanism of action for this compound likely involves the inhibition of specific enzymes or receptors. Research into similar compounds has indicated that they may exhibit antimicrobial properties by inhibiting dihydropteroate synthetase (DHPS), an enzyme crucial for bacterial folate synthesis. This inhibition can lead to bacteriostatic effects, preventing bacterial growth and division .
Pharmacological Studies
- Antimicrobial Activity :
- Anticancer Potential :
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
